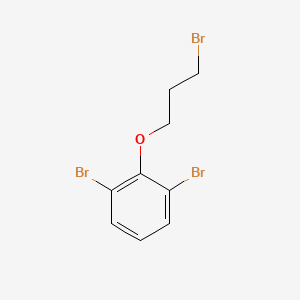

Benzene, 1,3-dibromo-2-(3-bromopropoxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

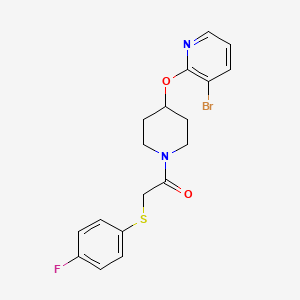

“Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” is a chemical compound with the molecular formula C9H9Br3O . It is also known as 1,3-dibromo-2-(3-bromopropoxy)benzene . The compound has a molecular weight of 372.88 .

Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” consists of a benzene ring substituted with bromine atoms at the 1 and 3 positions and a bromopropoxy group at the 2 position . The compound has 22 bonds, including 12 non-hydrogen bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .

Physical and Chemical Properties Analysis

“Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” is a liquid at room temperature . It has a molecular weight of 372.88 and a molecular formula of C9H9Br3O . The compound has a complexity of 119 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Derivatives Synthesis : Compounds structurally similar to "Benzene, 1,3-dibromo-2-(3-bromopropoxy)-" have been utilized in the synthesis of complex organic molecules. For example, ethynylferrocene derivatives of 1,3,5-tribromobenzene have been synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit electrochemical properties indicative of reversible oxidation processes, suggesting applications in electronic materials and catalysis (Fink et al., 1997).

Polymer Science : The compound's derivatives have been used as initiators in atom transfer radical polymerization (ATRP) for the synthesis of polyphenylenes with varying side chains. This demonstrates its utility in creating novel polymeric materials with specific properties, such as solubility in common organic solvents, which are characterized by a range of spectroscopic and thermal analysis techniques (Cianga & Yagcı, 2002).

Crystal Engineering : The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals insights into molecular packing interactions, highlighting the importance of C–Br...π(arene) interactions. Such research contributes to the understanding of supramolecular chemistry and the design of materials with specific crystalline properties (Manfroni et al., 2021).

Medicinal Chemistry and Biological Activities

Synthetic Analogues and Bioactivity : Research on bromophenol derivatives, including synthetic analogues of natural products from marine sources, has shown significant bioactivity. For instance, synthetic analogues resembling natural bromophenols from the red alga Rhodomela confervoides have demonstrated potent protein tyrosine phosphatase 1B (PTP1B) inhibition, suggesting potential applications in treating type 2 diabetes (Shi et al., 2013).

Antioxidant Activities : The marine red alga Rhodomela confervoides has been a source of naturally occurring bromophenols with strong antioxidant activities, indicating the potential of such compounds in food preservation and as natural health supplements (Li et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if you feel unwell .

Eigenschaften

IUPAC Name |

1,3-dibromo-2-(3-bromopropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRBFBUUUIQJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)

![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)